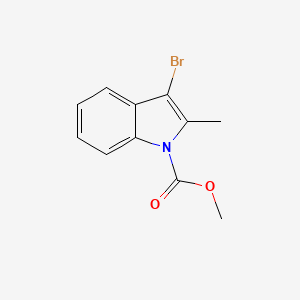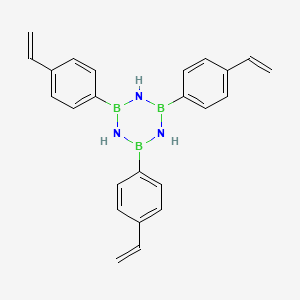![molecular formula C11H29N3O3Si2 B12553491 N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine CAS No. 183953-50-6](/img/structure/B12553491.png)
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine is a chemical compound known for its unique structure and properties This compound features a glycine backbone with a pentamethyldisiloxanyl group attached via an aminoethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine typically involves the reaction of glycine with a pentamethyldisiloxanyl-substituted amine. The process may include steps such as protection of functional groups, coupling reactions, and deprotection. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
化学反应分析
Types of Reactions
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including pH, temperature, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine involves its interaction with specific molecular targets. The pentamethyldisiloxanyl group may enhance the compound’s stability and facilitate its binding to target molecules. Pathways involved in its action include modulation of enzyme activities and interactions with cellular membranes.
相似化合物的比较
Similar Compounds
- N-[2-(Fmoc-amino)ethyl]glycine tert-butylester hydrochloride
- Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate
- Diethylenetriaminepentaacetic acid
Uniqueness
N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine is unique due to the presence of the pentamethyldisiloxanyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced stability and specific interactions with target molecules.
属性
CAS 编号 |
183953-50-6 |
|---|---|
分子式 |
C11H29N3O3Si2 |
分子量 |
307.54 g/mol |
IUPAC 名称 |
2-[2-[2-[[dimethyl(trimethylsilyloxy)silyl]amino]ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C11H29N3O3Si2/c1-18(2,3)17-19(4,5)14-9-8-12-6-7-13-10-11(15)16/h12-14H,6-10H2,1-5H3,(H,15,16) |
InChI 键 |
WDWBIACFGKOCAN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)O[Si](C)(C)NCCNCCNCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
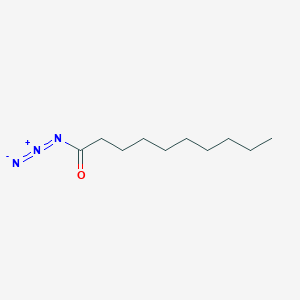

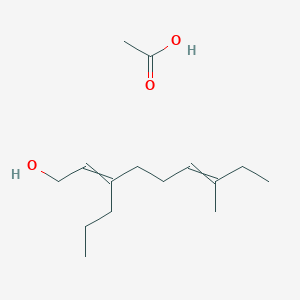
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)
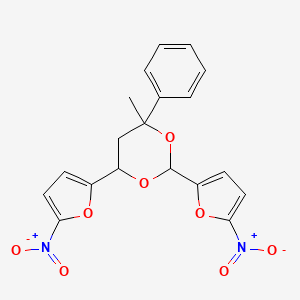
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)

![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
